molecular formula C19H17NO3 B501432 2,4-dimethoxy-N-(1-naphthyl)benzamide

2,4-dimethoxy-N-(1-naphthyl)benzamide

Cat. No.: B501432
M. Wt: 307.3g/mol
InChI Key: MGDOYQAKOVCAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C19H17NO3. It is a benzamide derivative characterized by the presence of two methoxy groups at the 2 and 4 positions of the benzene ring and a naphthyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-naphthyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with naphthalen-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dimethoxy-N-(1-naphthyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethoxy-N-(1-naphthyl)benzamide is unique due to the presence of both methoxy groups and the naphthyl group, which confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3g/mol

IUPAC Name

2,4-dimethoxy-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C19H17NO3/c1-22-14-10-11-16(18(12-14)23-2)19(21)20-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,1-2H3,(H,20,21)

InChI Key

MGDOYQAKOVCAJL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.